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Compound of Interest

Compound Name:
2-Bromo-5-methoxypyridin-3-

amine

Cat. No.: B1519635 Get Quote

2-Bromo-5-methoxypyridin-3-amine is a highly functionalized pyridine derivative that serves

as a critical building block in the synthesis of complex molecules for the pharmaceutical and

agrochemical industries.[1][2] Its strategic value lies in the orthogonal reactivity of its three

distinct functional groups: the bromo, methoxy, and amine moieties. This arrangement allows

for selective chemical transformations, such as palladium-catalyzed cross-coupling reactions at

the bromine site, nucleophilic substitution, and derivatization of the amino group.[1][3] These

properties make it an indispensable intermediate in the development of novel therapeutic

agents, including anti-inflammatory and anti-cancer drugs, as well as advanced crop protection

agents.[3][4]

This guide provides a comprehensive overview of a reliable and commonly employed two-step

synthesis protocol for 2-Bromo-5-methoxypyridin-3-amine, offering detailed experimental

procedures, mechanistic insights, and practical considerations for researchers and drug

development professionals.
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Property Value

Molecular Formula C₆H₇BrN₂O

Molecular Weight 203.04 g/mol

Appearance Solid

Melting Point 53-55°C

Boiling Point 284.5°C at 760 mmHg

CAS Number 884495-39-0[5]

Overall Synthesis Workflow
The synthesis is typically achieved through a two-step process starting from 5-Bromo-2-chloro-

3-nitropyridine. The first step involves a nucleophilic aromatic substitution to replace the

chlorine atom with a methoxy group. The second step is the reduction of the nitro group to the

desired primary amine.
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5-Bromo-2-chloro-3-nitropyridine
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Caption: Two-step synthesis pathway for 2-Bromo-5-methoxypyridin-3-amine.

Part 1: Synthesis of 5-Bromo-2-methoxy-3-
nitropyridine
The initial step focuses on the conversion of 5-Bromo-2-chloro-3-nitropyridine to 5-Bromo-2-

methoxy-3-nitropyridine. This transformation is a classic example of nucleophilic aromatic

substitution (SNAr).

Mechanistic Rationale
The pyridine ring is inherently electron-deficient. The presence of the strongly electron-

withdrawing nitro group at the 3-position further depletes electron density from the ring,
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particularly at the ortho (C2 and C4) and para (C6) positions. This activation makes the carbon

atom bonded to the chlorine at the C2 position highly susceptible to attack by nucleophiles.

Sodium methoxide serves as an excellent source of the methoxide nucleophile (CH₃O⁻), which

displaces the chloride ion to yield the desired product. The reaction proceeds efficiently in a

polar solvent like methanol.[6]

Detailed Experimental Protocol
Materials and Reagents

Reagent Formula MW ( g/mol ) Quantity Moles

5-Bromo-2-

chloro-3-

nitropyridine

C₅H₂BrClN₂O₂ 237.44 10.0 g 42.12 mmol

Sodium Metal Na 22.99 2.90 g 126.4 mmol

Methanol

(anhydrous)
CH₃OH 32.04 150 mL -

Deionized Water H₂O 18.02 ~500 mL -

Procedure

Preparation of Sodium Methoxide Solution: In a 250 mL round-bottom flask equipped with a

magnetic stirrer and a reflux condenser, carefully add sodium metal (2.90 g) in small portions

to cooled methanol (50.0 mL).[6] Caution: This reaction is highly exothermic and produces

flammable hydrogen gas. Ensure the addition is slow and the flask is cooled in an ice bath.

Allow the mixture to stir at room temperature until all the sodium has completely dissolved.

Reaction Setup: In a separate 500 mL flask, suspend 5-Bromo-2-chloro-3-nitropyridine (10.0

g) in methanol (100 mL) and cool the mixture to 0°C using an ice bath.[6]

Addition of Nucleophile: Slowly add the freshly prepared sodium methoxide solution

dropwise to the suspension of the starting material over 10-15 minutes, maintaining the

temperature at 0°C.[6]
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Reaction Progression: After the addition is complete, continue stirring the reaction mixture at

0°C for 1 hour. Subsequently, remove the ice bath and allow the reaction to warm to room

temperature, stirring for an additional 16-18 hours.[6]

Work-up and Isolation: Monitor the reaction progress using Thin Layer Chromatography

(TLC). Upon completion, reduce the volume of the reaction mixture to approximately half by

rotary evaporation.[6]

Pour the concentrated mixture into a beaker containing ~500 mL of ice-cold water. A

precipitate will form.[6]

Collect the solid product by vacuum filtration, washing the filter cake with cold water.

Dry the collected solid under vacuum to yield 5-Bromo-2-methoxy-3-nitropyridine as a pale

yellow solid. An expected yield is typically high, around 98%.[6]

Part 2: Synthesis of 2-Bromo-5-methoxypyridin-3-
amine
This final step involves the reduction of the nitro group of the intermediate synthesized in Part 1

to the corresponding amine. The Béchamp reduction, using iron powder in an acidic medium, is

a cost-effective and reliable method for this transformation.[7]

Mechanistic Rationale
The reduction of an aromatic nitro group with iron metal in the presence of a weak acid like

acetic acid is a classic and robust transformation. The reaction proceeds through a series of

single-electron transfers from the iron metal (the reducing agent) to the nitro group. Acetic acid

acts as a proton source, facilitating the stepwise reduction of the nitro group through nitroso

and hydroxylamine intermediates, ultimately yielding the primary amine. Iron oxides are formed

as a byproduct. This method is favored for its efficiency and the ease of separation of the

inorganic byproducts.[7]
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Béchamp Reduction Mechanism

Ar-NO₂

(Nitro Group)

Ar-NO
(Nitroso Intermediate)
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Ar-NHOH
(Hydroxylamine Intermediate)
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Ar-NH₂
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Caption: Simplified pathway for the reduction of a nitro group to an amine.

Detailed Experimental Protocol
Materials and Reagents
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Reagent Formula MW ( g/mol ) Quantity Moles

5-Bromo-2-

methoxy-3-

nitropyridine

C₆H₅BrN₂O₃ 233.02 1.0 g 4.29 mmol

Iron Powder

(<325 mesh)
Fe 55.84 1.03 g 18.45 mmol

Acetic Acid

(Glacial)
CH₃COOH 60.05 10 mL -

Ethyl Acetate C₄H₈O₂ 88.11 ~120 mL -

Saturated

Sodium

Bicarbonate

Solution

NaHCO₃(aq) - ~50 mL -

Brine NaCl(aq) - ~20 mL -

Anhydrous

Sodium Sulfate
Na₂SO₄ 142.04 - -

Procedure

Reaction Setup: To a 50 mL round-bottom flask containing iron powder (1.03 g), slowly add

acetic acid (5 mL). Heat the mixture to approximately 80°C with stirring.[7]

Addition of Starting Material: Dissolve the 5-Bromo-2-methoxy-3-nitropyridine (1.0 g) in

acetic acid (5 mL). Add this solution dropwise to the heated iron/acetic acid slurry over a

period of 20 minutes.[7]

Reaction Progression: After the addition is complete, continue stirring the mixture at 80°C for

an additional 30 minutes. Then, allow the reaction to cool to room temperature and continue

stirring for 16 hours.[7]

Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of

Celite to remove the iron salts. Wash the Celite pad thoroughly with additional ethyl acetate.

[7]
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Neutralization: Combine the filtrates and concentrate them under reduced pressure.

Carefully and slowly add the resulting residue to a beaker containing saturated sodium

bicarbonate solution (~50 mL) to neutralize the excess acetic acid. Caution: Vigorous gas

(CO₂) evolution will occur. Add solid sodium bicarbonate in small portions if necessary until

the effervescence ceases.[7]

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl

acetate (3 x 30 mL).[7]

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the

organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to afford 2-Bromo-5-methoxypyridin-3-amine. The product is often obtained as a

crystalline solid. A typical yield for this type of reduction is high, often exceeding 90%.[7]

Trustworthiness and Self-Validation
The protocols described are robust and well-established in organic synthesis literature. The

success of each step can be validated through standard analytical techniques:

Thin-Layer Chromatography (TLC): To monitor reaction progress by observing the

disappearance of the starting material spot and the appearance of the product spot.

Melting Point: The final product should exhibit a melting point consistent with literature values

(53-55°C).

Spectroscopy (NMR, MS): For unambiguous structural confirmation. The mass spectrum

should show a molecular ion peak corresponding to the product's molecular weight, and the

¹H NMR spectrum will confirm the aromatic and methoxy protons' chemical shifts and

integrations.

By adhering to these protocols and validation methods, researchers can confidently synthesize

2-Bromo-5-methoxypyridin-3-amine with high purity and yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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